tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852093
InChI: InChI=1S/C19H29N3O3/c1-6-14(2)22(18(24)25-19(3,4)5)17-10-9-15(12-20-17)16-8-7-11-21(16)13-23/h9-10,12-14,16H,6-8,11H2,1-5H3
SMILES:
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC15852093

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name tert-butyl N-butan-2-yl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate
Standard InChI InChI=1S/C19H29N3O3/c1-6-14(2)22(18(24)25-19(3,4)5)17-10-9-15(12-20-17)16-8-7-11-21(16)13-23/h9-10,12-14,16H,6-8,11H2,1-5H3
Standard InChI Key DDXVHVYUFDUYLC-UHFFFAOYSA-N
Canonical SMILES CCC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyridine ring substituted at the 2-position with a carbamate group.

  • A pyrrolidine moiety attached to the pyridine’s 5-position, modified by a formyl group at its 1-position.

  • A carbamate linkage bearing tert-butyl and sec-butyl alkyl chains.

The IUPAC name systematically describes this arrangement:

  • tert-Butyl: (1,1-dimethylethyl) attached to the carbamate oxygen.

  • sec-Butyl: (2-butyl) linked to the carbamate nitrogen.

  • 5-(1-formylpyrrolidin-2-yl)pyridin-2-yl: Specifies the pyridine ring’s substitution pattern.

Table 1: Key Structural Descriptors

FeatureDescription
Core scaffoldPyridine ring
Substituent at C51-formylpyrrolidin-2-yl group
Substituent at C2sec-butylcarbamate-tert-butyl group
Molecular formulaC₁₉H₂₉N₃O₃ (predicted)
Molecular weight~361.5 g/mol (estimated)

Synthesis and Manufacturing Processes

Retrosynthetic Strategy

The compound’s synthesis likely involves sequential functionalization:

  • Pyridine-pyrrolidine coupling: Introducing the pyrrolidine group to pyridine via cross-coupling or nucleophilic substitution.

  • Formylation: Oxidizing the pyrrolidine’s nitrogen to install the formyl group.

  • Carbamate formation: Reacting the pyridine amine with tert-butyl and sec-butyl chloroformate under basic conditions .

Critical Reaction Parameters

  • Temperature control: Exothermic reactions during carbamate formation require cooling to prevent decomposition.

  • Catalyst selection: Palladium catalysts may facilitate pyridine-pyrrolidine coupling.

  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Pyridine-pyrrolidine couplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C65%
2Pyrrolidine formylationHCO₂H, Ac₂O, rt, 12h85%
3Carbamate installationClCO₂(sec-butyl), tert-BuOH, NEt₃72%

Physicochemical Characterization

Spectral Properties

  • IR spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate), ~1650 cm⁻¹ (formyl group).

  • NMR:

    • ¹H NMR: δ 8.3–8.5 ppm (pyridine H), δ 9.8 ppm (formyl H).

    • ¹³C NMR: δ 160 ppm (carbamate C=O), δ 195 ppm (formyl C=O).

Solubility and Stability

  • Solubility: Lipophilic (logP ~3.2), soluble in DCM, THF; sparingly soluble in water.

  • Stability: Hydrolytically sensitive under acidic/basic conditions due to the carbamate group .

Applications in Chemical Research and Industry

Synthetic Utility

  • Protecting group: The tert-butyl carbamate shields amines during multistep syntheses.

  • Ligand design: The formylpyrrolidine moiety chelates metal catalysts in asymmetric reactions.

Table 3: Comparative Analysis of Carbamate Building Blocks

CompoundUse CaseAdvantages
tert-Butyl carbamate Amine protectionHigh stability, easy deprotection
Benzyl carbamatePeptide synthesisOrthogonal to Boc protection
Target compoundHybrid scaffold synthesisMultifunctional reactivity

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